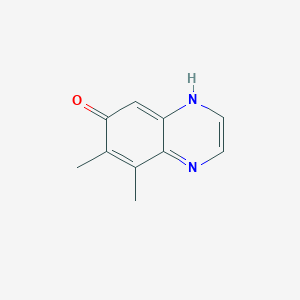
7,8-Dimethyl-6-quinoxalinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethyl-6-quinoxalinol, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of excitatory signals in the central nervous system.
作用機序
7,8-Dimethyl-6-quinoxalinol acts as a competitive antagonist of the AMPA receptor subtype by binding to the receptor's glutamate-binding site. By blocking the activation of AMPA receptors, 7,8-Dimethyl-6-quinoxalinol reduces the excitatory synaptic transmission in the central nervous system. This mechanism of action has been implicated in the regulation of synaptic plasticity, learning, and memory.
生化学的および生理学的効果
7,8-Dimethyl-6-quinoxalinol has been shown to have potent effects on synaptic transmission and plasticity. In vitro studies have demonstrated that 7,8-Dimethyl-6-quinoxalinol can block the induction of long-term potentiation, a cellular process that underlies learning and memory. In vivo studies have shown that 7,8-Dimethyl-6-quinoxalinol can impair spatial learning and memory in rodents. 7,8-Dimethyl-6-quinoxalinol has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
実験室実験の利点と制限
7,8-Dimethyl-6-quinoxalinol is a potent and selective antagonist of the AMPA receptor subtype, which makes it a valuable tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory. However, 7,8-Dimethyl-6-quinoxalinol has some limitations for lab experiments. 7,8-Dimethyl-6-quinoxalinol has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term experiments. 7,8-Dimethyl-6-quinoxalinol can also have off-target effects on other glutamate receptor subtypes, which can complicate the interpretation of results.
将来の方向性
7,8-Dimethyl-6-quinoxalinol has potential applications in the treatment of neurological disorders such as stroke and traumatic brain injury. Future research should focus on developing more stable and selective AMPA receptor antagonists that can be used in long-term experiments and clinical trials. 7,8-Dimethyl-6-quinoxalinol can also be used to study the role of AMPA receptors in other physiological processes such as pain perception, addiction, and neurodegeneration.
合成法
7,8-Dimethyl-6-quinoxalinol can be synthesized by reacting 2,3-dimethylquinoxaline with 2-nitrobenzaldehyde in the presence of sodium borohydride. The resulting product is then reduced with zinc and hydrochloric acid to obtain 7,8-Dimethyl-6-quinoxalinol. The purity of 7,8-Dimethyl-6-quinoxalinol can be further increased by recrystallization.
科学的研究の応用
7,8-Dimethyl-6-quinoxalinol has been extensively used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. 7,8-Dimethyl-6-quinoxalinol is a selective antagonist of the AMPA receptor subtype, which is involved in synaptic plasticity, learning, and memory. 7,8-Dimethyl-6-quinoxalinol has been used to investigate the role of AMPA receptors in long-term potentiation, a cellular process that underlies learning and memory.
特性
CAS番号 |
101063-90-5 |
|---|---|
製品名 |
7,8-Dimethyl-6-quinoxalinol |
分子式 |
C10H10N2O |
分子量 |
174.2 g/mol |
IUPAC名 |
7,8-dimethylquinoxalin-6-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-7(2)10-8(5-9(6)13)11-3-4-12-10/h3-5,13H,1-2H3 |
InChIキー |
ZDDDSYQZTSHIHD-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C2=NC=CNC2=CC1=O)C |
SMILES |
CC1=C(C2=NC=CN=C2C=C1O)C |
正規SMILES |
CC1=C(C2=NC=CNC2=CC1=O)C |
同義語 |
6-Quinoxalinol, 7,8-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)


